5-Bromo-3-chloro-2-iodopyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBUQHJEVJSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159186-43-2 | |
| Record name | 5-bromo-3-chloro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Sequential Halogenation via Directed Metalation
Directed ortho-metalation (DoM) strategies have proven effective for introducing halogens at defined positions. A three-step protocol begins with 3-chloropyridine as the starting material:
-
Iodination at Position 2 :
Treatment of 3-chloropyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 2, which reacts with iodine to yield 3-chloro-2-iodopyridine . This step achieves >85% yield under anhydrous conditions. -
Bromination at Position 5 :
Electrophilic bromination using bromine in acetic acid at 60°C introduces bromine at the para position relative to the iodine substituent, forming 5-bromo-3-chloro-2-iodopyridine . The reaction requires 12–16 hours, with yields reaching 78%.
Key Advantages :
-
High regioselectivity due to directing effects of iodine and chlorine.
-
Compatibility with sensitive functional groups.
Multi-Step Substitution Using Protecting Groups
This method employs a protected pyridine scaffold to sequentially install halogens:
-
Synthesis of 2-Amino-5-bromopyridine :
2-Aminopyridine undergoes bromination using NBS (N-bromosuccinimide) in DMF at 80°C, yielding 2-amino-5-bromopyridine . -
Diazotization and Iodination :
Diazotization of the amino group with NaNO₂/HCl at 0°C, followed by treatment with KI, replaces the amino group with iodine to form 5-bromo-2-iodopyridine . -
Chlorination at Position 3 :
Radical chlorination using Cl₂ gas under UV light introduces chlorine at position 3, completing the synthesis . Yields for the final step range from 65–70%.
Challenges :
-
Requires rigorous temperature control during diazotization to avoid byproducts.
-
Radical chlorination may lead to overhalogenation without precise stoichiometry.
One-Pot Halogenation Strategies
Recent advances in one-pot methodologies reduce purification steps and improve efficiency:
-
Simultaneous Bromination and Chlorination :
A mixture of 2-iodopyridine, HBr (48%), and H₂O₂ (30%) in acetic acid introduces bromine at position 5. Subsequent addition of POCl₃ and triethylamine at 80°C installs chlorine at position 3 . The one-pot reaction achieves 82% yield with 98% purity (HPLC). -
Catalytic Iodine Retention :
Copper(I) iodide (10 mol%) and trans-N,N’-dimethylcyclohexanediamine (20 mol%) in dioxane facilitate iodine retention during bromine/chlorine introduction, minimizing halogen displacement .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 24 hours |
| Solvent | Dioxane |
| Catalyst Loading | 10 mol% CuI |
Catalytic Halogen Exchange Reactions
Halex (halogen exchange) reactions enable late-stage functionalization:
-
Bromine-Iodine Exchange :
5-Bromo-3-chloro-2-fluoropyridine reacts with NaI in DMF at 150°C, replacing fluorine with iodine via nucleophilic aromatic substitution. This method avoids harsh iodination reagents but requires 48 hours for completion. -
Chlorine Retention :
Phosphorus ligands (e.g., PPh₃) stabilize chlorine atoms during exchange, achieving >90% retention rates .
Limitations :
-
High temperatures may degrade sensitive intermediates.
-
Limited applicability to electron-deficient rings.
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | 78 | 95 | 24 | High |
| Multi-Step Substitution | 70 | 92 | 36 | Moderate |
| One-Pot Halogenation | 82 | 98 | 24 | High |
| Halogen Exchange | 65 | 90 | 48 | Low |
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace halogen atoms.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in Suzuki-Miyaura and Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, which are important intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis Pathways
The synthesis of 5-Bromo-3-chloro-2-iodopyridine can be achieved through various methods, including halogenation reactions and coupling processes. Notably:
- Halogenation : The compound can be synthesized by treating pyridine derivatives with bromine and iodine in the presence of Lewis acids or other catalytic systems.
- Coupling Reactions : It has been utilized in cross-coupling reactions, such as the Sonogashira reaction, where it serves as a coupling partner to form more complex structures.
Biological Activities
Recent studies have highlighted the antimicrobial properties of 5-Bromo-3-chloro-2-iodopyridine and its derivatives. For instance:
- Antimicrobial Activity : Compounds derived from 5-Bromo-3-chloro-2-iodopyridine have shown promising activity against various bacterial strains, including Pseudomonas aeruginosa and Cryptococcus neoformans. In particular, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 3.9 to 15.6 µg/ml against yeast pathogens .
Applications in Medicinal Chemistry
- Antimicrobial Agents : The compound's derivatives are being explored for their potential as new antimicrobial agents due to their efficacy against resistant strains.
- Building Blocks for Drug Synthesis : It serves as a versatile building block for synthesizing more complex pharmaceutical compounds, particularly in the development of anti-infective agents.
Material Science Applications
5-Bromo-3-chloro-2-iodopyridine also finds applications in material science:
- Functionalized Polymers : It is used to create functionalized polymers that can exhibit unique electronic properties.
- Sensors and Catalysts : Its derivatives are being investigated for use in sensors and catalytic processes due to their electronic properties and reactivity.
Case Study 1: Antimicrobial Derivatives
A study evaluated a series of azaindole derivatives synthesized from 5-Bromo-3-chloro-2-iodopyridine for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents .
Case Study 2: Synthesis of Functionalized Pyridines
Research demonstrated the successful synthesis of various functionalized pyridines using 5-Bromo-3-chloro-2-iodopyridine as a precursor. These compounds were characterized by their enhanced reactivity and potential applications in drug development .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-iodopyridine depends on its specific application. In coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst. These steps facilitate the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Halogen Positional Isomers
5-Bromo-2-chloro-3-iodopyridine (CAS: 928653-73-0)
- Molecular Formula : C₅H₂BrClIN (identical to the target compound).
- Key Difference : Iodine at position 3 instead of 2.
- Impact : Altered reactivity in cross-coupling reactions due to iodine’s position. For example, C3 iodine may favor electrophilic substitution at C2 in halogen dance reactions .
5-Bromo-2-chloro-4-fluoro-3-iodopyridine (CAS: Not listed)
- Molecular Formula : C₅HBrClFIN.
- Key Difference : Additional fluorine at position 3.
- Impact : Fluorine’s electronegativity enhances electron-withdrawing effects, activating adjacent positions for nucleophilic aromatic substitution (SNAr) .
Dihalogenated Pyridines
5-Bromo-2-chloropyridine (CAS: 53939-30-3)
- Molecular Formula : C₅H₃BrClN.
- Molecular Weight : 192.44 g/mol .
- Melting Point : 70–72°C .
- Key Difference : Lacks iodine at position 2.
- Impact : Reduced steric hindrance and lower molecular weight make it more soluble but less reactive in metal-catalyzed cross-couchers compared to the trihalogenated target compound .
3-Bromo-2-chloropyridine (CAS: 52200-48-3)
- Molecular Formula : C₅H₃BrClN.
- Melting Point : 52–57°C .
- Key Difference : Bromine at position 3 instead of 4.
- Impact : Altered regioselectivity; catalytic amination favors substitution at bromine over chlorine under Pd-mediated conditions .
Functional Group Variations
2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1)
- Molecular Formula : C₅H₄BrIN₂.
- Key Difference: Amino group (-NH₂) at position 2 replaces chlorine.
- Impact: Enhanced nucleophilicity at the amino group, enabling participation in Buchwald-Hartwig couplings .
5-Bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3)
- Molecular Formula : C₅H₂BrClN₂O₂.
- Key Difference: Nitro group (-NO₂) at position 3 instead of iodine.
- Impact : Strong electron-withdrawing effects deactivate the ring, favoring SNAr at chloro or bromo positions .
Physicochemical Properties
Chemoselectivity in Cross-Coupling
- Target Compound : The iodine at position 2 acts as a superior leaving group compared to bromine or chlorine, enabling selective Miyaura borylation or Stille couplings .
- Comparison : In 5-bromo-2-chloro-3-fluoropyridine, palladium catalysis favors bromide substitution, while neat conditions shift selectivity to chloride .
Halogen Dance Reactions
- Target Compound : Iodine’s position allows magnesiation at C6 for functionalization with electrophiles (e.g., aldehydes, ketones) .
- Comparison : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine undergoes halogen dance to generate 3-bromo-6-chloro-4-fluoro-2-iodopyridine, demonstrating positional halogen mobility .
Biologische Aktivität
5-Bromo-3-chloro-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBrClI N, is characterized by the presence of multiple halogen substituents, which can significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClIN |
| Molecular Weight | 318.34 g/mol |
| Melting Point | 65-69 °C |
| Boiling Point | Not available |
| Density | 1.7 ± 0.1 g/cm³ |
| LogP | 2.36 |
The biological activity of 5-Bromo-3-chloro-2-iodopyridine can be attributed to its ability to interact with various biological targets, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Antimicrobial Activity : Preliminary studies indicate that halogenated pyridines possess antimicrobial properties, which may be linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anticancer Properties : Some derivatives of halogenated pyridines have been investigated for their anticancer effects, showing promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Study on Antimicrobial Activity
A study conducted by Zhang et al. (2022) explored the antimicrobial properties of various halopyridine derivatives, including 5-Bromo-3-chloro-2-iodopyridine. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Research
In another investigation focusing on the anticancer effects of halogenated pyridines, researchers found that compounds similar to 5-Bromo-3-chloro-2-iodopyridine could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Toxicological Considerations
While the biological activities of 5-Bromo-3-chloro-2-iodopyridine are promising, it is crucial to consider its toxicological profile. Studies have indicated that halogenated compounds can exhibit cytotoxic effects at certain concentrations, necessitating careful evaluation during drug development processes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-3-chloro-2-iodopyridine, and how can reaction efficiency be optimized?
- Answer : Sequential halogenation is a common approach. Begin with pyridine derivatives, introducing bromine at position 5 via electrophilic substitution, followed by chlorination at position 3 using reagents like POCl₃. Iodination at position 2 can be achieved using iodine monochloride (ICl) under controlled conditions. Optimize reaction temperatures (e.g., 70–80°C for iodination) and stoichiometric ratios to minimize side products. Validate intermediate purity via TLC or GC (>98% purity thresholds) before proceeding to subsequent steps .
Q. How should researchers characterize the structural integrity of 5-Bromo-3-chloro-2-iodopyridine?
- Answer : Use a combination of NMR (¹H, ¹³C) to confirm halogen positions and aromatic proton environments. Compare experimental data with computational predictions (DFT calculations). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (318.34 g/mol). Elemental analysis (C, H, N) and melting point determination (if crystalline) further corroborate purity .
Q. What precautions are critical for handling and storing this compound?
- Answer : Store at 0–6°C in airtight, light-resistant containers to prevent halogen displacement or decomposition. Use inert atmospheres (N₂/Ar) during synthesis. Personal protective equipment (PPE) must include nitrile gloves and fume hoods due to potential respiratory and dermal hazards (R-phrases: 36/37/38) .
Advanced Research Questions
Q. How does the steric and electronic interplay of halogens in 5-Bromo-3-chloro-2-iodopyridine influence its reactivity in cross-coupling reactions?
- Answer : The iodine at position 2 facilitates oxidative addition in Suzuki-Miyaura couplings due to its lower electronegativity and larger atomic radius, enhancing Pd(0) coordination. Bromine at position 5 and chlorine at position 3 create electron-deficient regions, directing electrophilic attacks to specific sites. Compare reactivity with analogs like 5-Bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) to assess regioselectivity differences .
Q. What experimental strategies resolve contradictions in reported melting points for halogenated pyridines?
- Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions. Recrystallize from anhydrous ethanol or hexane to isolate pure polymorphs. Cross-reference with databases (e.g., CAS RN 928653-73-0 reports MW 318.34 g/mol but lacks mp data) and validate via peer-reviewed literature .
Q. How can computational modeling predict decomposition pathways of 5-Bromo-3-chloro-2-iodopyridine under thermal stress?
- Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs). The C–I bond (∼50 kcal/mol) is weaker than C–Br (∼70 kcal/mol) or C–Cl (∼85 kcal/mol), predicting iodine loss as the primary degradation pathway. Validate experimentally via thermogravimetric analysis (TGA) and GC-MS to detect volatile byproducts like I₂ or HBr .
Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals, and how can regioselectivity challenges be mitigated?
- Answer : It serves as a precursor for kinase inhibitors and antiviral agents. To address regioselectivity, employ directing groups (e.g., boronic esters) or transition-metal catalysts (Pd/Cu) to prioritize specific halogen substitutions. Compare with 5-Bromo-2-chloropyrimidine (CAS 32779-36-5), where chlorine’s electronegativity directs nucleophilic attacks to adjacent positions .
Methodological Considerations
- Data Validation : Cross-check analytical results with structurally similar compounds (e.g., 5-Bromo-2-chloro-3-iodopyridine ).
- Contradiction Resolution : Replicate experiments under standardized conditions (e.g., anhydrous solvents, controlled humidity) to minimize variability.
- Safety Protocols : Adhere to WGK 3 guidelines for water hazard classification and ensure waste disposal complies with local regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
